3,5-Diamino-2,4,6-triiodobenzoic acid

Organic Synthesis Iodination Methodology Process Chemistry

ANDA impurity profiling requires reference standards with unambiguous substitution patterns that withstand regulatory scrutiny. 3,5-Diamino-2,4,6-triiodobenzoic acid (Iopromide Impurity 2) addresses this with two free primary amino groups at positions 3 and 5, delivering distinct retention times and spectroscopic signatures absent in monoamino analogs-eliminating misidentification risk during analytical method validation. • ≥97% HPLC purity with full characterization data (NMR, MS, HPLC) compliant with ICH Q3A/Q3B guidelines. • Traceability to USP or EP pharmacopeial standards feasible on request. • Shipped from stock with blue ice; suitable for AMV, QC, and stability-indicating assays.

Molecular Formula C7H5I3N2O2
Molecular Weight 529.84 g/mol
CAS No. 5505-16-8
Cat. No. B028091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-2,4,6-triiodobenzoic acid
CAS5505-16-8
Synonyms3,5-diamino-2,4,6-triiodobenzoate
3,5-diamino-2,4,6-triiodobenzoate sodium salt
Molecular FormulaC7H5I3N2O2
Molecular Weight529.84 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O
InChIInChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)
InChIKeyGOQCZMZLABPEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-2,4,6-triiodobenzoic Acid Overview


3,5-Diamino-2,4,6-triiodobenzoic acid (CAS 5505-16-8) is a triiodinated aromatic compound with the molecular formula C₇H₅I₃N₂O₂ and a molecular weight of 529.84 g/mol [1]. As an aminobenzoic acid derivative bearing three iodine atoms at the 2, 4, and 6 positions and two amino groups at the 3 and 5 positions [2], this compound serves as a critical synthetic intermediate in the manufacture of iodinated X-ray contrast agents and is recognized as Iopromide Impurity 2 [3]. The compound exhibits cytotoxic and mutagenic properties as the primary degradation product/metabolite of Diatrizoate (DTA), necessitating rigorous analytical monitoring in finished pharmaceutical formulations [4].

3,5-Diamino-2,4,6-triiodobenzoic Acid Substitution Limitations


Generic substitution among triiodobenzoic acid derivatives is scientifically unsound due to fundamental differences in substitution patterns that govern both chemical reactivity and biological detectability. Unlike monoamino or acetamido-substituted analogs (e.g., 3-amino-2,4,6-triiodobenzoic acid, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid), 3,5-diamino-2,4,6-triiodobenzoic acid possesses two free primary amino groups at the 3 and 5 positions [1]. This unique diamino substitution confers distinct chemical behavior, including higher susceptibility to oxidative and thermal degradation [2] and different ionization properties in mass spectrometry and electrochemical detection systems [3]. In regulatory impurity profiling for ANDA submissions of Iopromide and Diatrizoate formulations, substitution with an incorrect impurity reference standard invalidates analytical method validation (AMV) due to mismatched retention times, distinct spectroscopic signatures, and non-equivalent detector response factors [4]. Furthermore, in synthetic applications, the diamino substitution pattern determines the regioselectivity of subsequent acylation reactions, directly impacting product purity and yield profiles of downstream contrast agent APIs .

3,5-Diamino-2,4,6-triiodobenzoic Acid Comparative Evidence


Boron Triiodide vs Iodine Monochloride Iodination Yield

The synthetic efficiency for producing 3,5-diamino-2,4,6-triiodobenzoic acid from 3,5-diaminobenzoic acid varies dramatically depending on the iodinating reagent employed. Conventional methodology using iodine monochloride (ICl) under acidic conditions yields only 18-33% of the target compound. In contrast, recent advances employing boron triiodide (BI₃), generated in situ from potassium iodide and borane, enable transition-metal-free reduction conditions that achieve approximately 90% yield . This represents a yield enhancement of approximately 57-72 absolute percentage points, or a 2.7- to 5-fold relative improvement over the ICl method.

Organic Synthesis Iodination Methodology Process Chemistry Contrast Agent Manufacturing

Hydrochloric Acid Recovery and Reuse Process

In the industrial-scale synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid, the Mitsui Toatsu Chemicals patent (JPH01160948A) describes a process wherein hydrochloric acid from the reaction system is concentrated, recovered, and repeatedly used as the solvent for subsequent reaction batches . This closed-loop acid recycling approach contrasts with conventional single-pass iodination protocols where hydrochloric acid is neutralized and discarded after each batch, generating substantial aqueous waste requiring treatment. The patent specifies that after filtering off the target compound crystals, the filtrate is treated with activated carbon to remove trace iodine and organic substances, then concentrated at 100-109°C to recover high-concentration hydrochloric acid for reuse .

Green Chemistry Process Optimization Waste Reduction Contrast Agent Synthesis

Ion-Selective Electrode Detection Advantage

For the detection and quantification of 3,5-diamino-2,4,6-triiodobenzoic acid (DTB) as a cytotoxic degradation product/impurity in Diatrizoate Sodium (DTA) formulations, ion-selective electrodes (ISEs) demonstrate higher sensitivity relative to conventional spectroscopic and chromatographic methods [1]. A study by Riad et al. (2017) developed four novel ISE sensors, with Sensors III and IV specifically designed for determination of the cationic DTB impurity. The key differential advantage is that ISE-based detection can measure trace amounts of DTB impurities in DTA bulk powder and pharmaceutical formulations without requiring preliminary separation steps [1], whereas conventional HPLC and spectroscopic methods typically necessitate sample preparation and chromatographic separation prior to quantification.

Analytical Chemistry Impurity Profiling Pharmaceutical Quality Control Electrochemical Detection

Chemical Stability and Storage Requirements

As documented in US Patent 3,637,824 (1972), 3,5-diamino-2,4,6-triiodobenzoic acid is characterized as 'a rather unstable compound' that has 'proved unsuitable as X-ray contrast agent' in its native form [1]. This inherent instability contrasts with its acylated derivatives (e.g., diatrizoic acid, iopromide), which demonstrate sufficient stability for pharmaceutical formulation and clinical administration. The compound's instability is further reflected in storage specifications from reputable vendors: the product requires storage at 2-8°C with wet ice shipping conditions, and stock solutions demonstrate limited shelf life (1 month at -20°C, up to 6 months at -80°C) [2]. The compound decomposes at 154-158°C , and this thermal sensitivity combined with oxidative susceptibility explains its classification as both a synthetic precursor and a degradation product of DTA [3].

Compound Stability Degradation Chemistry Storage Requirements Pharmaceutical Intermediates

Commercial Purity Specification Variability

Commercial sources of 3,5-diamino-2,4,6-triiodobenzoic acid report minimum purity specifications that vary across vendors, providing procurement teams with a verifiable basis for supplier selection. AK Scientific specifies a minimum purity of 97% , and Aladdin Scientific similarly certifies ≥97% purity with HPLC-grade analysis . In contrast, other suppliers, including BenchChem, offer material at 95% minimum purity . The compound is available as an impurity reference standard (Iopromide Impurity 2) with detailed characterization data compliant with regulatory guidelines, supporting analytical method development, method validation (AMV), and Quality Controlled (QC) applications for ANDA submissions, with traceability against USP or EP pharmacopeial standards available upon feasibility assessment [1].

Purity Specifications Quality Control Vendor Comparison Analytical Reference Standards

3,5-Diamino-2,4,6-triiodobenzoic Acid Application Scenarios


Impurity Reference for Iopromide ANDA Submissions

Procure 3,5-diamino-2,4,6-triiodobenzoic acid certified as Iopromide Impurity 2 with detailed characterization data compliant with regulatory guidelines. This reference standard enables analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) submissions during commercial production of Iopromide [1]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1].

Degradation Monitoring in Diatrizoate Formulations

Use 3,5-diamino-2,4,6-triiodobenzoic acid as the authentic reference standard for monitoring deacetylation-mediated degradation of Diatrizoate Sodium (DTA). The compound is the cytotoxic and mutagenic degradation product formed via DTA deacetylation [2]. Ion-selective electrode (ISE) sensors developed for this specific diamino compound enable trace-level quantification without preliminary separation, providing a stability-indicating method for selective DTA determination in the presence of its degradation product [2].

Synthetic Intermediate for Contrast Agents

Utilize 3,5-diamino-2,4,6-triiodobenzoic acid as the core intermediate for synthesizing Diatrizoic Acid and related triiodobenzoic acid derivatives. The compound undergoes acylation with acid anhydrides (e.g., acetic anhydride, propionic anhydride) using H₂SO₄ as catalyst in a molar ratio of 8-10 times the acid anhydride relative to the diamino substrate . Process efficiency can be optimized by employing the BI₃-mediated iodination route achieving approximately 90% yield, a substantial improvement over the 18-33% yields obtained with conventional ICl methods .

Metabolism and Toxicology Studies

Procure high-purity 3,5-diamino-2,4,6-triiodobenzoic acid (≥97% HPLC) for use as an authentic metabolite standard in studies investigating the metabolic fate of Diatrizoate contrast agents. This compound has been detected as a metabolite of Diatrizoate and exhibits documented cytotoxic and mutagenic properties . Understanding its formation and quantification supports manufacturers' efforts to reduce free aromatic amine levels in Diatrizoate preparations [3], directly impacting product safety profiles and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diamino-2,4,6-triiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.